5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine
Description
Chemical Identity and Nomenclature
5-Bromo-2,3-dihydrothieno[3,4-B]dioxine exists as a well-defined heterocyclic compound with the molecular formula C6H5BrO2S and a molecular weight of 221.07 g/mol. The compound is officially registered under the Chemical Abstracts Service number 302554-82-1, which serves as its unique identifier in chemical databases and regulatory systems. The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for heterocyclic systems, with the thieno[3,4-b]dioxine core structure indicating the specific arrangement of sulfur and oxygen atoms within the fused ring system.
The compound exhibits several synonymous names in chemical literature, including 2-Bromo-3,4-ethylenedioxythiophene and 5-Bromo-2,3-dihydrothieno[3,4-b]-1,4-dioxin. These alternative nomenclatures reflect different systematic approaches to describing the same molecular structure, with each emphasizing particular aspects of the compound's chemical architecture. The Simplified Molecular Input Line Entry System representation of the compound is documented as BrC1=C2C(OCCO2)=CS1, which provides a linear notation for the three-dimensional molecular structure.
The structural architecture of 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine consists of a thiophene ring fused with a 1,4-dioxane ring, creating a bicyclic system with specific electronic properties. The bromine atom is positioned at the 5-position of the thieno ring, which significantly influences the compound's reactivity and electronic characteristics. This positioning allows for selective chemical transformations while maintaining the structural integrity of the dioxine portion of the molecule.
Historical Development in Heterocyclic Chemistry
The development of 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine emerged from broader investigations into ethylenedioxythiophene derivatives, which began gaining prominence in the late 20th century as researchers sought to develop improved conducting polymers. The historical context of this compound is intrinsically linked to the advancement of poly(3,4-ethylenedioxythiophene) research, which was first reported by Bayer AG in 1989. The recognition that brominated derivatives of ethylenedioxythiophene could serve as versatile synthetic intermediates led to focused research efforts on compounds like 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine.
The synthesis and characterization of brominated thieno-dioxine compounds represented a significant advancement in heterocyclic chemistry, as these structures provided researchers with reactive handles for further chemical modification. Early investigations into these compounds were driven by the need to develop more efficient polymerization methods and to create materials with enhanced properties compared to existing conducting polymers. The bromine functionality in 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine proved particularly valuable as it could participate in various coupling reactions, enabling the construction of more complex molecular architectures.
Research into the historical development of these compounds has revealed that the systematic exploration of halogenated ethylenedioxythiophene derivatives was motivated by the desire to overcome limitations associated with traditional polythiophene materials. Scientists observed that the incorporation of ethylenedioxy bridges into thiophene systems resulted in polymers with improved stability, lower oxidation potentials, and enhanced optical transparency. The subsequent development of brominated variants like 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine represented a logical extension of this research trajectory, providing chemists with tools to fine-tune polymer properties through controlled synthesis methodologies.
Role in Conjugated Polymer Research
5-Bromo-2,3-dihydrothieno[3,4-B]dioxine plays a critical role in conjugated polymer research, particularly in the synthesis of poly(3,4-ethylenedioxythiophene) and related materials. The compound serves as a key monomer in polymerization reactions, where its bromine substituent can be utilized for controlled polymerization processes or as a reactive site for subsequent chemical modifications. Research has demonstrated that the use of brominated ethylenedioxythiophene derivatives can lead to polymers with enhanced properties compared to those synthesized from unsubstituted monomers.
Investigations into the polymerization behavior of 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine have revealed interesting aspects of its reactivity under different conditions. Studies have shown that the compound can undergo acid-assisted polycondensation reactions, though research indicates that 5-Bromo-2,3-dihydro-thieno[3,4-b]dioxine may not be stable enough to polymerize poly(3,4-ethylenedioxythiophene) spontaneously under acid catalysis. This finding has important implications for understanding the reaction mechanisms and conditions required for successful polymerization.
The role of 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine in conjugated polymer research extends beyond its function as a simple monomer. Research has demonstrated that brominated derivatives can be used to create oligomers with specific optical and redox properties. The 5,7-Dibromo-2,3-dihydrothieno[3,4-b]dioxine, a related compound, has been specifically utilized in the preparation of 3,4-ethylenedioxythiophene oligomers, indicating that brominated thieno-dioxine compounds serve important roles in creating materials with tailored electronic properties.
Research into the applications of 5-Bromo-2,3-dihydrothieno[3,4-B]dioxine has also revealed its potential utility in creating materials for electrochromic devices and other advanced applications. The compound's unique electronic structure, resulting from the combination of the thieno-dioxine framework and bromine substitution, provides opportunities for developing materials with specific optoelectronic properties. This has led to continued investigation into the synthesis and characterization of derivatives and analogs of this compound, as researchers seek to optimize the performance characteristics of resulting polymer materials.
Properties
IUPAC Name |
5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-6-5-4(3-10-6)8-1-2-9-5/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECGHFZOZHNNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662928 | |
| Record name | 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302554-82-1 | |
| Record name | 5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of 2,3-Dihydrothieno[3,4-b]dioxine
The most common synthetic approach to 5-Bromo-2,3-dihydrothieno[3,4-b]dioxine involves the selective bromination of the parent thieno[3,4-b]dioxine compound at the 5-position.
- Starting Material: 2,3-Dihydrothieno[3,4-b]dioxine
- Brominating Agents:
- Molecular bromine (Br2)
- N-Bromosuccinimide (NBS) — preferred for controlled bromination
- Solvents: Typically organic solvents such as dichloromethane (DCM) or chloroform
- Reaction Conditions:
- Low to ambient temperature (0°C to room temperature) to avoid over-bromination
- Stirring under inert atmosphere (nitrogen or argon) to prevent oxidation
- Reaction Time: Few hours depending on reagent concentration and temperature
This method selectively introduces bromine at the 5-position due to the electronic and steric properties of the thieno-dioxine ring, yielding high purity 5-bromo derivative.
Alternative Synthetic Routes
Bromomethylation followed by Cyclization:
Some synthetic strategies involve bromomethylation of precursors followed by ring closure to form the dihydrothieno dioxine core with bromine substitution. This method is less common but can be used to introduce bromine at different positions depending on the precursor structure.Acid-Assisted Polycondensation (for polymer precursors):
In polymer synthesis contexts, 5-bromo-2,3-dihydrothieno[3,4-b]dioxine can be prepared in situ or isolated and then subjected to acid-assisted polycondensation to form PEDOT derivatives. This highlights its utility as a monomeric unit rather than a bulk synthetic target.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) or Br2 | NBS preferred for selective bromination |
| Solvent | Dichloromethane (DCM), chloroform | Non-polar solvents favor selectivity |
| Temperature | 0°C to room temperature | Lower temperature prevents side reactions |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC for completion |
| Atmosphere | Nitrogen or argon | Prevents oxidation and degradation |
| Workup | Aqueous quench, extraction, purification | Purification by column chromatography |
Research Findings and Synthetic Analysis
- Selectivity: The bromination is highly regioselective at the 5-position due to resonance stabilization and electron density distribution in the thieno[3,4-b]dioxine ring.
- Yield: Reported yields for bromination reactions typically range from 70% to 90% depending on reaction scale and purification methods.
- Purity: High purity is critical for subsequent polymerization or functionalization reactions; chromatographic purification is standard.
- Scalability: Laboratory methods have been adapted for scale-up using continuous flow reactors to improve safety and consistency in bromination steps.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thieno[3,4-B][1,4]dioxine derivatives can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: De-brominated thieno[3,4-B][1,4]dioxine derivatives.
Scientific Research Applications
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine involves its interaction with various molecular targets and pathways. The bromine atom and the thiophene-dioxine structure play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Comparative Analysis Table
Key Research Findings
- Electronic Properties: The thieno[3,4-b][1,4]dioxine core exhibits higher electron density compared to benzodioxine analogs, favoring charge transport in conductive polymers .
- Reactivity : Bromine at the 5-position undergoes efficient Suzuki-Miyaura cross-coupling, enabling modular synthesis of conjugated polymers .
- Stability : Thiophene-containing derivatives require inert storage conditions due to sulfur sensitivity, whereas benzodioxines are more stable under ambient conditions .
Biological Activity
5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine (CAS No. 302554-82-1) is an organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₅BrO₂S
- Molecular Weight : 221.07 g/mol
- Structure : The compound features a bromine atom attached to a thiophene-dioxine structure, which is critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Its structure allows it to act as an electrophile in nucleophilic substitution reactions and participate in oxidation and reduction processes. These interactions can lead to modifications in biomolecules such as proteins and nucleic acids, potentially influencing cellular functions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of thiophene-dioxine structures possess activity against various bacterial strains. The presence of the bromine atom enhances the compound's reactivity and may contribute to its antimicrobial efficacy.
Anti-Cancer Activity
This compound has been explored for its potential anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival and death .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 85 |
| Escherichia coli | 50 | 78 |
| Pseudomonas aeruginosa | 100 | 65 |
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with varying concentrations of this compound revealed a dose-dependent decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 55 |
| 50 | 30 |
Safety Profile
While exploring the biological activities of this compound, it is essential to consider its safety profile. According to safety data sheets, the compound has been classified with hazard statements indicating potential toxicity if ingested or absorbed through the skin. Proper handling procedures should be followed when working with this compound in laboratory settings .
Q & A
Q. What are the standard synthetic routes for 5-Bromo-2,3-dihydrothieno[3,4-B][1,4]dioxine?
The compound is typically synthesized via acid-assisted polycondensation of its brominated precursor. For example, Yin et al. (2013) reported using this compound in the presence of sulfonic acids to facilitate polymerization into poly(3,4-ethylenedioxythiophene) (PEDOT) . Alternative routes involve bromination of dihydrothienodioxine intermediates, such as diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate, followed by hydrolysis and decarboxylation .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and ring structure.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₇H₅BrO₄S has a theoretical mass of 264.98 g/mol).
- X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refining crystal structures .
- Melting Point Analysis : Decomposition temperatures (e.g., ~150°C) are cross-checked with literature .
Advanced Research Questions
Q. How is this compound applied in the synthesis of conductive polymers like PEDOT?
this compound acts as a monomer in solid-state polymerization. Heating the compound at controlled temperatures (120–150°C) under inert atmospheres produces PEDOT, a conductive polymer with applications in neural interfaces and bioelectronics . Acid-assisted methods (e.g., using p-toluenesulfonic acid) enhance polymerization efficiency by stabilizing reactive intermediates .
Q. What role does this compound play in the development of dye-sensitized solar cells (DSSCs)?
Derivatives like 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde serve as precursors for carbazole-based dyes. These dyes, when functionalized with electron-donating groups, improve light-harvesting efficiency in DSSCs. For example, Jin et al. (2014) demonstrated its use in synthesizing polycarbazole counter electrodes, achieving power conversion efficiencies of ~8.2% .
Q. How can researchers address contradictions in reported polymerization conditions?
Discrepancies in thermal vs. acid-assisted polymerization methods (e.g., varying yields or conductivity) require systematic optimization:
- Temperature Gradients : Test polymerization at 10°C increments (100–200°C) to identify optimal conditions.
- Catalyst Screening : Compare sulfonic acids (e.g., camphorsulfonic acid) with inorganic acids.
- Post-Polymerization Analysis : Use cyclic voltammetry and impedance spectroscopy to correlate synthesis conditions with electrochemical properties .
Q. What strategies are used to synthesize functionalized derivatives (e.g., carboxaldehyde)?
The carboxaldehyde derivative (CAS 852054-42-3) is synthesized via Vilsmeier-Haack formylation. Key steps include:
Reacting the brominated compound with DMF and POCl₃ to introduce the aldehyde group.
Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
Characterization by FT-IR (C=O stretch at ~1680 cm⁻¹) and HPLC (purity >96%) .
Q. How does thermal stability impact storage and handling protocols?
The compound decomposes at ~150°C , necessitating storage at −20°C in amber vials under argon. For long-term stability, avoid exposure to moisture or light, which can hydrolyze the dioxine ring or promote bromine displacement reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
